molecular formula C14H20N4O4 B15115208 4-(4-Methoxypyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine

4-(4-Methoxypyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine

Katalognummer: B15115208
Molekulargewicht: 308.33 g/mol
InChI-Schlüssel: CYZDEKKOKXMDME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Methoxypyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine is a synthetic organic compound that features a pyrimidine ring substituted with a methoxy group and a morpholine ring substituted with a carbonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxypyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine typically involves multi-step organic synthesis. One possible route could involve the following steps:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2-chloropyrimidine, the methoxy group can be introduced via nucleophilic substitution using sodium methoxide.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized from diethanolamine and a suitable dehydrating agent.

    Coupling of the Rings: The pyrimidine and morpholine rings can be coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under appropriate reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methoxypyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The carbonyl group in the morpholine ring can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include ammonia (NH3) and thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield 4-(4-hydroxypyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving pyrimidine and morpholine derivatives.

    Medicine: As a potential lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 4-(4-Methoxypyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(4-Hydroxypyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine
  • 4-(4-Chloropyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine
  • 4-(4-Methylpyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine

Uniqueness

4-(4-Methoxypyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine is unique due to the presence of both a methoxy group on the pyrimidine ring and a morpholine ring substituted with a carbonyl group. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C14H20N4O4

Molekulargewicht

308.33 g/mol

IUPAC-Name

[4-(4-methoxypyrimidin-2-yl)morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C14H20N4O4/c1-20-12-2-3-15-14(16-12)18-6-9-22-11(10-18)13(19)17-4-7-21-8-5-17/h2-3,11H,4-10H2,1H3

InChI-Schlüssel

CYZDEKKOKXMDME-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC(=NC=C1)N2CCOC(C2)C(=O)N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.